6-n-Butoxypurine

Description

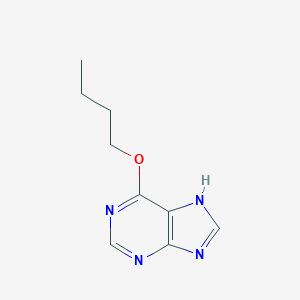

Structure

3D Structure

Properties

IUPAC Name |

6-butoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZUNLMIDBUULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202965 | |

| Record name | 6-Butoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-70-6 | |

| Record name | 6-Butoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butoxy-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5454-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Butoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-butoxy-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BUTOXY-1H-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H79DGR3ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 N Butoxypurine and Its Analogues

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides a versatile and robust platform for the creation of 6-n-butoxypurine and a wide array of its analogues. Modern synthetic strategies are continually being refined to improve yields, simplify procedures, and control the precise arrangement of atoms within the purine (B94841) scaffold.

Elaboration from Halogenated Purine Precursors (e.g., 2-amino-6-chloropurine)

A primary and effective strategy for synthesizing this compound involves the nucleophilic substitution of a halogen atom on the purine ring. Halogenated purines, such as 6-chloropurine (B14466) and its derivatives like 2-amino-6-chloropurine (B14584), are key starting materials. niscpr.res.inchemicalbook.comchemdad.com The chlorine atom at the C6 position is particularly susceptible to displacement by nucleophiles, making it an ideal site for introducing the n-butoxy group.

The reaction typically involves treating the halogenated purine with sodium n-butoxide, generated in situ from n-butanol and a strong base like sodium hydride. The reaction is generally carried out in an anhydrous solvent to prevent side reactions. This method is advantageous due to the commercial availability of 6-chloropurine and the straightforward nature of the substitution reaction.

A practical laboratory procedure for the synthesis of 2'-deoxyguanosine (B1662781) has been established which utilizes a 6-substituted purine, specifically 2-amino-6-chloropurine (ACP), as a key intermediate. nih.govoup.com This highlights the utility of halogenated purines in more complex multi-step syntheses.

Optimization of Alkoxylation Reactions for Purine Scaffolds

Recent advancements have focused on developing more sustainable and efficient methods. A notable development is the use of visible light photoredox catalysis for the C8 alkoxylation of purines with alcohols. nih.gov This method employs an acridinium (B8443388) photocatalyst and uses air as the oxidant, representing a green and atom-economical approach to constructing C-O bonds on the purine ring. nih.gov While this particular method targets the C8 position, the principles of photocatalysis could potentially be adapted for C6 functionalization.

Furthermore, copper-mediated C-H activation has been explored for the intramolecular alkoxylation of purine nucleosides, leading to the one-step synthesis of 5'-O,8-cyclopurine nucleosides. acs.org This demonstrates the potential of transition metal catalysis in forming C-O bonds within the purine system, which could be extended to intermolecular reactions for synthesizing compounds like this compound.

Regioselective Synthesis Considerations in Purine Chemistry

The purine ring system possesses multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated, in addition to the reactive carbon positions. researchgate.net Achieving regioselectivity—the preferential reaction at a specific position—is a central challenge and a key area of research in purine chemistry. niscpr.res.inresearchgate.net

For the synthesis of this compound itself, the primary concern is the substitution at the C6 position. However, when synthesizing more complex analogues with substitutions on the purine's nitrogen atoms, controlling the site of alkylation becomes crucial. For instance, direct alkylation of 6-substituted purines can lead to a mixture of N7 and N9 isomers. nih.gov

Researchers have developed various strategies to control regioselectivity. One approach is to use a directing group that steers the incoming substituent to a specific nitrogen atom. For example, the purinyl N³-atom has been identified as a directing group in palladium-catalyzed ortho-C-H activation of N⁹-arylpurines. researchgate.net Another strategy involves the use of specific catalysts and reaction conditions that favor the formation of one isomer over another. For example, a method for the direct regioselective N7-tert-alkylation of 6-substituted purines was developed using SnCl₄ as a catalyst under kinetically controlled conditions. nih.gov The choice of solvent and the nature of the substituent on the purine ring can also influence the regiochemical outcome of a reaction. niscpr.res.in

Biocatalytic Approaches to Purine Nucleoside and Base Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing purine nucleosides and their bases. researchgate.net Enzymes offer remarkable specificity and efficiency, often operating under mild reaction conditions.

Application of Purine Nucleoside Phosphorylases (PNPs) as Biocatalysts

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of the glycosidic bond in purine nucleosides. mdpi.comnih.gov This catalytic activity can be harnessed for the synthesis of novel purine nucleoside analogues. mdpi.comnih.gov PNPs are promising biocatalysts for industrial applications due to their potential for high efficiency. mdpi.comnih.gov

PNPs, often used in combination with pyrimidine (B1678525) nucleoside phosphorylases (PyNPs), can facilitate the transfer of a sugar moiety from a donor nucleoside to a purine base, a process known as transglycosylation. mdpi.commdpi.com A notable example is the use of a new trimeric PNP from Aneurinibacillus migulanus AM007, which has shown good thermostability and a broad pH stability range, making it a promising candidate for industrial production. mdpi.comnih.gov This enzyme, in a one-pot, two-enzyme system with a PyNP, achieved high conversion rates for the synthesis of various purine nucleoside analogues. mdpi.comnih.gov

The substrate specificity of PNPs is a key factor in their application. For example, a PNP from Aeromonas hydrophila (AhPNP) has been shown to accept a variety of 6-substituted purines as substrates, making it a versatile tool for synthesizing a library of corresponding ribonucleosides. eurekaselect.commdpi.com

Enzymatic Transglycosylation Techniques for 6-Substituted Purines

Enzymatic transglycosylation is a highly effective technique for the synthesis of purine nucleosides, including those with substitutions at the C6 position. mdpi.comresearchgate.net This method involves the enzyme-catalyzed transfer of a glycosyl group from a donor nucleoside to an acceptor purine base. mdpi.comresearchgate.net This approach is often regio- and stereoselective, producing the desired nucleoside isomer in high purity.

The process typically utilizes a nucleoside phosphorylase to generate a reactive sugar-1-phosphate intermediate, which then reacts with the acceptor purine base. mdpi.com Nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus has demonstrated a broad acceptor base specificity, including for 6-substituted purines like 2-amino-6-chloropurine. nih.govoup.com This property was leveraged to develop a practical enzymatic synthesis of 2'-deoxyguanosine. nih.govoup.com

The efficiency of transglycosylation can be influenced by the choice of enzyme, the sugar donor, and the reaction conditions. For instance, thermostable PNPs and PyNPs have been successfully employed in transglycosylation reactions to produce dihalogenated purine nucleosides with high yields. mdpi.com The table below summarizes the conversion rates for the synthesis of various purine ribonucleosides using a PNP from Aeromonas hydrophila (AhPNP) via transglycosylation. eurekaselect.com

| Acceptor Purine Base | Product Nucleoside | Conversion (%) |

| 6-chloropurine | 6-chloropurine ribonucleoside | 65 |

| 6-mercaptopurine (B1684380) | 6-mercaptopurine ribonucleoside | 58 |

| 6-methylpurine | 6-methylpurine ribonucleoside | 45 |

| 6-methoxypurine | 6-methoxypurine ribonucleoside | 35 |

| 6-hydrazinopurine | 6-hydrazinopurine ribonucleoside | 28 |

| 6-hydroxylaminopurine | 6-hydroxylaminopurine ribonucleoside | 18 |

This data underscores the versatility of enzymatic transglycosylation in accommodating a range of substituents at the C6 position of the purine ring.

Mechanistic Investigations of 6 N Butoxypurine S Biological Interactions

Modulation of Cellular Kinase Activity

Research into the biological effects of 6-n-butoxypurine and related 6-alkoxypurines has identified them as modulators of cellular kinase activity. These compounds function as competitive inhibitors at the ATP binding site of certain kinases, influencing cellular processes regulated by these enzymes. acs.orgresearchgate.net

Substituted purines, including the 6-alkoxy class to which this compound belongs, have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). acs.orgnih.gov These enzymes are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. mdpi.com The inhibitory activity of these purine (B94841) derivatives is achieved by competing with ATP for its binding pocket on the kinase. acs.orgnih.gov

A significant focus of research has been the development of inhibitors with selectivity for specific CDKs. Compounds structurally related to this compound, specifically other 6-alkoxypurines, have demonstrated notable selectivity for CDK2 over the closely related CDK1. acs.orgnih.gov For instance, certain 6-alkoxypurine derivatives have shown 50- to 80-fold greater inhibition of CDK2 compared to CDK1. acs.orgnih.gov This level of discrimination is a key objective in the design of targeted kinase inhibitors, as CDK1 and CDK2 have distinct roles in cell cycle progression. nih.govresearchgate.net This selectivity suggests that structural features, such as the 6-position substituent, can be modified to preferentially target specific members of the CDK family. acs.orgnih.gov

| Compound Class | Target Kinase | Selectivity (CDK2 vs. CDK1) |

|---|---|---|

| 6-Alkoxypurines | CDK2 | 50- to 80-fold |

| 6-Alkoxypurines | CDK1 |

The mechanism of CDK inhibition by purine derivatives involves direct interaction with the ATP-binding site. acs.orgnih.gov Crystal structures of similar purine inhibitors complexed with CDK2 reveal key molecular interactions. acs.orgnih.gov The purine core structure typically forms a triplet of hydrogen bonds within the active site, anchoring the inhibitor. acs.orgnih.gov The substituent at the C-6 position, such as the n-butoxy group, extends into the ATP ribose binding pocket. acs.orgnih.gov These interactions can stabilize a specific conformation of the glycine-rich loop, which is a flexible structure that shapes the ribose binding pocket. nih.gov Differences in the active site architecture between CDK1 and CDK2 may be exploited by these inhibitors to achieve selectivity. nih.gov

The nature of the alkoxy substituent at the C-6 position of the purine ring significantly influences both the potency and selectivity of kinase inhibition. acs.orgnih.gov Studies have shown a correlation between the size and structure of the 6-alkoxy group and the resulting CDK2-inhibitory activity. nih.gov By varying the length and branching of the alkyl chain, researchers can modulate the compound's fit within the ATP binding pocket, thereby fine-tuning its inhibitory profile against different kinases. acs.orgnih.gov This structure-activity relationship is a critical aspect in the rational design of selective CDK inhibitors. acs.orgnih.gov

Inhibition Profiles Against Cyclin-Dependent Kinases (CDKs)

Interaction with Cellular Nucleobase Transport Systems

In addition to kinase inhibition, this compound interacts with systems responsible for transporting nucleobases across cellular membranes. tandfonline.com Nucleobase transporters are integral membrane proteins that facilitate the uptake of purines and pyrimidines, which are essential for nucleic acid synthesis and cellular metabolism. nih.govresearchgate.net The transport of these molecules is a fundamental biological process in nearly all organisms. tandfonline.comnih.gov

This compound has been characterized as an inhibitor of the human erythrocyte nucleobase transporter. tandfonline.com This system is a well-studied example of a eukaryotic nucleobase transporter, responsible for the facilitated diffusion of purine nucleobases like adenine (B156593), guanine (B1146940), and hypoxanthine. nih.gov Research has determined the apparent affinity of this transporter for various substrates and inhibitors. This compound was found to have an IC50 value of 9 µM, indicating its ability to effectively compete with natural nucleobases for transport. tandfonline.com This affinity is comparable to other modified purines, such as 6-n-butylmercaptopurine and 8-bromoadenine. tandfonline.com

| Substance | IC50 or Ki (µM) |

|---|---|

| This compound | 9 |

| 6-n-Butylmercaptopurine | 8 |

| 8-Bromoadenine | 6 |

| 6-Chloropurine (B14466) | 23 |

| 8-Chloroguanine | 15 |

Kinetic Studies of Purine Analogue Transport Mechanisms Across Biological Membranes

The transport of purine analogues such as this compound across the plasma membrane of parasitic organisms is a critical first step for their therapeutic action. In Plasmodium falciparum, a purine auxotroph, the uptake of essential purines from the host erythrocyte is primarily mediated by the P. falciparum Equilibrative Nucleoside Transporter 1 (PfENT1). This transporter facilitates the movement of a variety of purine nucleosides and nucleobases down their concentration gradients.

While specific kinetic studies detailing the transport of this compound have not been extensively reported, the transport characteristics of PfENT1 for natural purines provide a framework for understanding its potential interaction with purine analogues. Kinetic analyses of PfENT1 expressed in Xenopus oocytes have determined the inhibition constants (Kᵢ) for its natural substrates, which fall within the micromolar range.

| Substrate | Transport Parameter | Value (μM) | Organism/System |

|---|---|---|---|

| Hypoxanthine | Kᵢ | 300 - 700 | P. falciparum (PfENT1) |

| Adenosine (B11128) | Kᵢ | 300 - 700 | P. falciparum (PfENT1) |

The transportability of purine analogues via PfENT1 is sensitive to structural modifications on the purine ring and any associated sugar moiety. As this compound is a nucleobase analogue, its recognition and translocation by PfENT1 would depend on how the C6-n-butoxy substitution affects binding to the transporter's active site. It is hypothesized that as a modified purine base, it could act as a competitive substrate, thereby being transported into the parasite, or as an inhibitor, blocking the uptake of essential purines like hypoxanthine.

Antimetabolite Effects in Pathogen Biology

Disruption of Purine Salvage Pathways in Parasitic Organisms (e.g., Plasmodium falciparum)

Protozoan parasites, including Plasmodium falciparum, lack the machinery for de novo purine synthesis and are therefore entirely dependent on salvaging pre-formed purines from their host. nih.gov This dependency makes the purine salvage pathway a prime target for chemotherapeutic intervention. The pathway in P. falciparum involves a series of enzymatic steps that convert imported purines like hypoxanthine into the necessary nucleotide precursors for DNA, RNA, and energy metabolism. mdpi.com

This compound, as a purine analogue, is believed to exert its antimetabolite effect by interfering with this essential pathway. Once transported into the parasite, it can act as a "subversive substrate" or an inhibitor for the key enzymes involved in purine interconversion. Structure-activity relationship (SAR) studies on various purine derivatives have demonstrated that substitutions on the purine core significantly influence their antiplasmodial activity. nih.gov Specifically, modifications at the C2, C6, and N9 positions have been shown to modulate the inhibitory potential of these compounds against parasite proliferation.

Research has shown that various 6-alkoxypurine derivatives exhibit antimalarial activity. For instance, a study screening multiple purine derivatives against a chloroquine-resistant strain of P. falciparum (FCR-3) revealed that the nature of the substituent at the C6 position is a critical determinant of efficacy. nih.gov While specific data for this compound is limited, the activity of related compounds underscores the potential for the n-butoxy group to confer inhibitory properties.

| Compound Class | General Structure | Observed Activity against P. falciparum |

|---|---|---|

| 6-Alkoxypurines | Purine core with an alkoxy group at C6 | Activity is dependent on the nature of the alkoxy group and other substitutions. |

| 6-Benzoxypurines | Purine core with a benzoxy group at C6 | Demonstrated activity against related trypanosomatid parasites. nih.gov |

The introduction of this compound into the parasite's metabolic machinery can lead to several disruptive outcomes: competitive inhibition of enzymes, incorporation into nucleotide pools leading to non-functional nucleic acids, or feedback inhibition of the pathway, ultimately resulting in purine starvation and parasite death.

Enzymatic Targets within Parasitic Purine Metabolism (e.g., Plasmodium falciparum Purine Nucleoside Phosphorylase)

The specific enzymatic targets of purine analogues within the P. falciparum purine salvage pathway are well-defined, with Purine Nucleoside Phosphorylase (PfPNP) and Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT) being the most critical. mdpi.comnih.gov PfPNP catalyzes the reversible phosphorolysis of purine nucleosides (like inosine and guanosine) to their respective bases and ribose-1-phosphate. nih.gov This enzyme is essential for funneling salvaged purines towards the central precursor, hypoxanthine. mdpi.com

Inhibition of PfPNP is a validated strategy for inducing purine starvation and killing the parasite. nih.govnih.gov Transition-state analogue inhibitors of PfPNP have demonstrated potent anti-parasitic effects in vitro and in animal models. nih.gov While direct inhibitory data for this compound against PfPNP is not available in the cited literature, its structural similarity to natural purine substrates suggests it could function as a competitive inhibitor. The enzyme's active site accommodates purine bases, and the n-butoxy group at the C6 position could sterically or electronically interfere with the catalytic process.

The kinetic parameters of PfPNP have been characterized, providing a basis for evaluating potential inhibitors.

| Substrate | Kinetic Parameter | Value |

|---|---|---|

| Inosine | Kₘ | 17 μM |

| Vₘₐₓ | 2.2 U/mg | |

| k꜀ₐₜ | 1.2 s⁻¹ | |

| k꜀ₐₜ/Kₘ | 7 x 10⁴ M⁻¹s⁻¹ |

Another key enzymatic target is PfHGXPRT, which catalyzes the conversion of hypoxanthine, guanine, and xanthine into their corresponding monophosphate nucleotides. In silico docking studies with other substituted purines have suggested that PfHGXPRT is a potential target, indicating that 6-alkoxypurines could also bind to and inhibit this crucial enzyme. nih.gov Inhibition at this stage would directly block the formation of IMP and GMP, halting nucleic acid synthesis.

Structure Activity Relationship Sar Elucidation and Computational Modeling for 6 N Butoxypurine Analogues

Systematic Structure-Activity Relationship (SAR) Studiessu.edu.lynih.govmdpi.commdpi.comnih.gov

Systematic Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as 6-n-butoxypurine, influences its biological activity. These studies involve synthesizing and testing a series of analogues with methodical variations in their structure to identify key features responsible for their therapeutic effects. For purine (B94841) derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets. nih.govnih.gov

The nature of the substituent at the 6-position of the purine ring is a critical determinant of biological activity. In the case of 6-alkoxypurines, the length and branching of the alkyl chain can significantly modulate the compound's efficacy and interaction with its target.

Research on 6-alkoxypurines has shown that these compounds are effective in modifying the activity of protein kinases, particularly CDK2. su.edu.ly The O6-cyclohexylmethyl group, for instance, is known to fit into the ribose binding pocket of CDK2. su.edu.ly Altering the alkyl chain can influence how well the molecule fits into this pocket, thereby affecting its inhibitory potency.

Studies on other types of molecules have also highlighted the importance of alkyl chain characteristics. For example, in a series of branched-chain fatty acids, larger branching groups were found to be detrimental to their anticancer activity. nih.gov Conversely, in other chemical series, extending the alkyl chain length led to improved potency. nih.gov For instance, with certain N-alkylhomopiperazine derivatives, extending the chain from an ethyl to a propyl group resulted in increased bioactivity. nih.gov However, further extension can sometimes lead to undesirable properties, such as increased clearance by the liver. nih.gov The branching of the alkyl chain has also been observed to affect physical properties like water solubility, which in turn can influence bioavailability. rsc.org

These findings underscore the principle that for 6-alkoxypurines like this compound, there is likely an optimal length and conformation for the alkyl chain at the 6-position to achieve maximal biological effect. Both linear and branched chains would need to be systematically evaluated to determine the ideal configuration for a specific biological target.

Table 1: Impact of Alkyl Chain Modifications on Biological Activity in Various Compound Series

| Compound Series | Modification | Effect on Biological Activity | Reference |

| 6-Alkoxypurines | O6-cyclohexylmethyl group | Occupies ribose binding pocket in CDK2 | su.edu.ly |

| Branched Chain Fatty Acids | Larger branching groups | Adversely affected anticancer activity | nih.gov |

| N-Alkylhomopiperazine Derivatives | Extension from ethyl to propyl | Improved bioactivity | nih.gov |

| Isocryptolepine Analogues | Extension of alkyl chain | Improved potency | nih.gov |

Beyond the 6-position, other structural features of purine analogues are vital for their biological efficacy and selectivity. For many purine-based inhibitors, a key interaction is the formation of hydrogen bonds between the purine core and the hinge region of the target kinase, which is a common prerequisite for ATP-competitive inhibition. su.edu.ly

SAR studies on various purine derivatives have identified several key determinants:

Substituents on the Purine Ring: Modifications at other positions, such as the C2 and C8 positions, can significantly impact activity and selectivity. For instance, in a study of NAD analogues, modifications on the purine ring at the C2 or C-6 positions resulted in analogues with significant inhibitory effects. mdpi.com

The Nature of the Linker: In a series of 6-substituted purine derivatives developed as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen counterparts. nih.gov

Substituents on Appended Groups: The addition of electron-withdrawing groups on a benzhydryl moiety attached to the purine scaffold increased the potency of the compounds as positive inotropes. nih.gov Similarly, for a series of 6-phenyl purine analogues, substitution at the C-6 position with a 4-phenoxyphenyl group was found to be responsible for their anticancer activity. nih.gov

Removal of Substituents: In some cases, removing a substituent can enhance selectivity. For example, deleting the O-alkyl substituent from certain guanine (B1146940) derivatives led to a dramatic decrease in potency against CDK2 while maintaining inhibition of Nek2, thereby improving selectivity. oncotarget.com

Table 2: Key Structural Determinants and Their Effects on Purine Analogues

| Structural Determinant | Example | Effect | Reference |

| Substituents on Purine Ring | C-2 or C-6 substituted purines | Significant inhibitory effects on CD38 NADase | mdpi.com |

| Nature of Linker | Thioether-linked derivatives | Superior inotropic activity compared to O/N isosteres | nih.gov |

| Substituents on Appended Groups | Electron-withdrawing groups on benzhydryl moiety | Increased potency as positive inotropes | nih.gov |

| Substituents on Appended Groups | 4-phenoxyphenyl group at C-6 | Responsible for anticancer activity | nih.gov |

| Removal of Substituents | Deletion of O-alkyl group in guanine derivatives | Abolished CDK2 inhibition but maintained Nek2 inhibition | oncotarget.com |

Quantitative Structure-Activity Relationship (QSAR) Analysisrepositoriosalud.es

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This is achieved by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their observed biological activities. wikipedia.orgnih.gov

The primary goal of QSAR is to develop predictive models that can estimate the activity of new, untested compounds. wikipedia.org These models, once validated, can be used to prioritize the synthesis of novel analogues with potentially improved activity, thereby saving time and resources in the drug discovery process. nih.gov

The process of developing a QSAR model involves several key steps: wikipedia.org

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Variable Selection: Statistical methods are used to select the descriptors that are most relevant to the biological activity.

Model Construction: A mathematical model is built using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN). ijpsr.comchemmethod.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. taylorfrancis.com

For purine derivatives, QSAR models have been successfully developed to predict their activity against various targets, such as herpes simplex virus thymidine (B127349) kinase. mdpi.com These models can provide valuable insights for designing more potent inhibitors.

A key aspect of QSAR is the identification of molecular descriptors that correlate with biological activity. These descriptors can be broadly classified into several categories: nih.govscispace.com

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example. researchgate.net

Steric or Topological Descriptors: These relate to the size and shape of the molecule, such as molecular volume and connectivity indices. dergipark.org.tr

By analyzing the contribution of different descriptors to the QSAR model, researchers can gain a better understanding of the structural features that are important for biological activity. For example, a QSAR study on flavonoid analogues revealed that the presence of certain electrotopological state indices (SdOE-index and SdsCH count) favored the biological activity of quercetin (B1663063) analogues. ijpsr.com Similarly, for a set of diarylaniline anti-HIV-1 agents, a QSAR model was developed that correlated biological activity with various physicochemical parameters. chemmethod.com

This information can then be used to guide the design of new analogues with optimized properties. For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, medicinal chemists can focus on synthesizing analogues with more hydrophobic substituents.

Advanced Computational Chemistry Techniquesbeilstein-journals.orgmdpi.comnih.gov

In addition to QSAR, a range of advanced computational chemistry techniques are employed to study this compound and its analogues at a molecular level. These methods provide detailed insights into the interactions between the compounds and their biological targets, which can guide the design of more effective drugs. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net It is widely used to screen virtual libraries of compounds and to understand the binding mode of known inhibitors. For example, docking studies can reveal the specific hydrogen bonds and hydrophobic interactions between a 6-alkoxypurine analogue and the active site of a kinase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. lehigh.edu They can provide insights into the conformational changes that occur when a ligand binds to a protein and can help to assess the stability of the protein-ligand complex. researchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of a system (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the rest of the protein. kuleuven.be This allows for the study of chemical reactions and other processes that involve changes in electronic structure.

These advanced computational methods, often used in conjunction with experimental techniques like X-ray crystallography, provide a powerful toolkit for structure-based drug design, enabling the rational optimization of lead compounds like this compound. nih.govderpharmachemica.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ejmo.orgrsc.org It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, providing insights into the binding affinity and the key interactions driving the recognition process. ejmo.orgrsc.org In the context of this compound analogues, molecular docking studies are instrumental in understanding how these compounds interact with the active sites of their target proteins, such as cyclin-dependent kinases (CDKs). acs.org

The process involves preparing the three-dimensional structures of both the ligand (this compound analogue) and the protein target. The ligand's conformation and position are then systematically sampled within the protein's binding site. A scoring function is used to estimate the binding affinity for each generated pose, typically reported as a binding energy value (e.g., in kcal/mol). ejmo.orgelifesciences.org Lower binding energy values generally indicate a more stable protein-ligand complex. ejmo.org

Ligand-protein interaction profiling complements molecular docking by providing a detailed breakdown of the non-covalent interactions between the ligand and the amino acid residues of the protein. rsc.org These interactions are crucial for the stability of the complex and include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound analogues, the purine ring nitrogens and the butoxy oxygen can act as hydrogen bond acceptors, while any amino groups on the purine ring can act as hydrogen bond donors. ejmo.org

Hydrophobic Interactions: The n-butoxy group of this compound introduces a significant hydrophobic character. This part of the molecule is likely to interact favorably with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. acs.org

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. nottingham.ac.uk

Pi-stacking Interactions: The aromatic purine ring can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. ejmo.org

By analyzing these interactions, researchers can build a detailed picture of how this compound analogues bind to their target proteins. This information is critical for explaining the observed structure-activity relationships (SAR) and for guiding the design of new analogues with improved potency and selectivity. For instance, if a particular hydrogen bond is found to be critical for binding, new analogues can be designed to optimize this interaction. Conversely, if steric clashes are observed, modifications can be made to the analogue to alleviate these unfavorable interactions.

Table 1: Representative Ligand-Protein Interactions for a Hypothetical this compound Analogue

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Purine N1 | LEU83 (Backbone NH) | 2.9 |

| Hydrogen Bond | Purine N7 | LYS33 (Sidechain NH3+) | 3.1 |

| Hydrophobic Interaction | n-Butoxy Chain | ILE20, VAL64, ALA144 | N/A |

| Pi-Stacking | Purine Ring | PHE80 | 3.5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and binding dynamics of this compound analogues within the protein's active site. researchgate.netwustl.edu This technique provides a more realistic representation of the biological environment and can reveal important aspects of ligand binding that are not captured by static models. nih.govnih.gov

The process begins with the protein-ligand complex, often obtained from a molecular docking study. This complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The simulation then proceeds in a series of small time steps, during which the forces on each atom are calculated, and their positions and velocities are updated. lehigh.edu By running the simulation for a sufficient length of time (from nanoseconds to microseconds), a trajectory of the system's evolution is generated. wustl.edu

Analysis of the MD trajectory can provide valuable insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, researchers can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains bound in a consistent orientation, while large fluctuations may indicate an unstable interaction. plos.org

Binding Free Energy Calculations: More advanced techniques, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be applied to the MD trajectory to calculate the binding free energy of the ligand. rsc.org These calculations can provide a more accurate estimation of binding affinity than docking scores alone.

Conformational Flexibility: MD simulations can reveal the flexibility of different parts of the ligand and the protein. nih.gov For example, the n-butoxy chain of this compound is flexible and can adopt various conformations within the binding pocket. Understanding this flexibility is important for designing analogues with optimal shape complementarity to the binding site. youtube.com

Table 2: Key Parameters from a Molecular Dynamics Simulation of a this compound Analogue

| Parameter | Description | Typical Value/Observation |

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure (e.g., the docked pose). | A low and stable RMSD (e.g., < 2 Å) indicates a stable binding mode. |

| Protein Backbone RMSD | Measures the conformational changes in the protein's backbone during the simulation. | Can reveal induced-fit effects upon ligand binding. |

| Radius of Gyration | A measure of the compactness of the protein-ligand complex. | Changes in the radius of gyration can indicate conformational changes in the protein. |

| Number of Intermolecular Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistently high number of hydrogen bonds suggests a strong and stable interaction. |

In Silico Screening Methodologies for Novel Analogue Discovery

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein. nih.govnih.gov This methodology is particularly valuable in the early stages of drug discovery for identifying novel this compound analogues with desired biological activities. nih.govf1000research.com By computationally pre-screening vast numbers of compounds, researchers can prioritize a smaller, more manageable set for synthesis and experimental testing, thereby saving time and resources. f1000research.comrsc.org

There are two main categories of in silico screening:

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. nih.gov Molecular docking, as described in section 4.3.1, is the most common SBVS method. japsonline.com In a typical SBVS workflow for discovering new this compound analogues, a large database of commercially or virtually available compounds would be docked into the binding site of the target protein. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. unja.ac.idnih.gov

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target protein is unknown, LBVS methods can be employed. f1000research.com These approaches use the chemical structure of known active compounds, such as this compound, as a template to identify other molecules with similar properties. Common LBVS methods include:

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound. Similarity can be assessed based on various molecular descriptors, such as 2D fingerprints or 3D shape. f1000research.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be built based on a set of known active compounds and then used to screen databases for molecules that match the model.

The hits identified from in silico screening are typically subjected to further computational analysis, such as more rigorous binding free energy calculations or molecular dynamics simulations, to refine the selection process. The most promising candidates are then synthesized and evaluated in biological assays to confirm their activity. This iterative cycle of computational design, synthesis, and testing is a powerful strategy for accelerating the discovery of novel and potent this compound analogues.

Table 3: Comparison of In Silico Screening Methodologies

| Methodology | Principle | Requirements | Advantages | Limitations |

| Structure-Based Virtual Screening | Docking large libraries of compounds into the 3D structure of the target protein and ranking by score. | 3D structure of the target protein. | Can identify novel scaffolds that are not structurally related to known ligands. | The accuracy of docking scores can be limited, and the protein is often treated as a rigid entity. |

| Ligand-Based Virtual Screening | Identifying compounds with similar properties to known active ligands. | A set of known active ligands. | Does not require the 3D structure of the target protein. Can be computationally less expensive than SBVS. | Tends to identify compounds with similar scaffolds to the known actives, limiting chemical diversity. |

Analytical Methodologies for the Characterization and Quantification of 6 N Butoxypurine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of purine (B94841) derivatives like 6-n-Butoxypurine. tandfonline.com This process involves the distribution of substances between a stationary phase and a mobile phase. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development for Purine Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation, identification, and quantification of individual compounds in a mixture. tandfonline.com It is a highly developed form of column chromatography that utilizes high pressure to pass the solvent through columns containing fine packing materials. tandfonline.com

The development of a robust HPLC method is crucial for the analysis of purine derivatives. Several studies have established HPLC methods for the simultaneous determination of various purine derivatives, such as allantoin (B1664786), uric acid, hypoxanthine, and xanthine, often in complex biological matrices like urine. jafs.com.pljafs.com.pliaea.org These methods typically employ reversed-phase C18 columns. jafs.com.plibna.ro For instance, a method for analyzing purine derivatives in sheep urine used three C18 columns linked in series with a gradient of ammonium (B1175870) phosphate (B84403) buffer and methanol. jafs.com.pl The effluent is commonly monitored using a UV detector at wavelengths ranging from 205 nm to 254 nm, chosen to maximize the absorbance of the target purines. jafs.com.pliaea.org

Method validation is a critical aspect, with studies demonstrating high recovery rates (e.g., 96-103%) and low coefficients of variation, indicating good precision and accuracy. jafs.com.pl The limits of detection (LOD) and quantification (LOQ) are also determined to ensure the method's sensitivity. For example, one study reported LODs of ≥ 7.5 µg/mL for allantoin and ≥ 2.7 µg/mL for uric acid. ibna.ro Isocratic methods, which use a constant mobile phase composition, are often favored in clinical settings for their simplicity, while gradient methods, which involve changing the mobile phase composition during the run, are useful for research purposes, especially when analyzing a wider range of compounds like methyl derivatives of purines. nih.gov

Table 1: Example HPLC Method Parameters for Purine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | jafs.com.plibna.ro |

| Mobile Phase | Ammonium phosphate buffer and methanol | jafs.com.pl |

| Detection | UV at 205-254 nm | jafs.com.pliaea.org |

| Flow Rate | 1 mL/min | ibna.ro |

| Temperature | 25°C | ibna.ro |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. austinpublishinggroup.comorientjchem.org This is achieved by using columns packed with smaller particles (less than 2 µm) and operating at much higher pressures (up to 100 MPa). austinpublishinggroup.comorientjchem.org The benefits of UPLC include shorter analysis times, reduced solvent consumption, and improved peak separation. austinpublishinggroup.comorientjchem.org

UPLC is particularly well-suited for the analysis of complex biological samples and for metabolomics studies. nih.govnih.gov For instance, a UPLC method using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry was developed for the parallel measurement of 86 metabolites, including purines, in cell culture media. nih.gov In the analysis of purine metabolites in rat plasma, an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method was developed to quantify 17 different purine metabolites, demonstrating excellent linearity and recovery. chromatographyonline.com The shorter run times and increased sensitivity of UPLC make it a valuable tool for high-throughput screening and detailed metabolic profiling. austinpublishinggroup.comresearchgate.net

Table 2: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | austinpublishinggroup.comorientjchem.org |

| Pressure | Lower | Up to 100 MPa | austinpublishinggroup.comorientjchem.org |

| Resolution | Good | Excellent | austinpublishinggroup.com |

| Analysis Time | Longer | Shorter | orientjchem.org |

| Solvent Consumption | Higher | Lower | orientjchem.org |

Spectrometric Detection and Identification

Spectrometric techniques are essential for the structural confirmation and purity assessment of synthesized compounds like this compound.

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the structural elucidation and confirmation of compounds. nih.gov For this compound, with a molecular formula of C9H12N4O, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps to confirm its elemental composition. usbio.netmolaid.com Purity assessment can also be performed by detecting any potential impurities with different mass-to-charge ratios.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govijpsjournal.com The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is particularly valuable for the analysis of purine derivatives. nih.govasdlib.org

LC-MS combines the separation power of LC with the detection and identification capabilities of MS. ijpsjournal.comnih.gov This allows for the analysis of individual components of a mixture as they elute from the chromatography column. asdlib.org LC-MS/MS takes this a step further by enabling the fragmentation of selected ions, which provides detailed structural information and enhances selectivity and sensitivity. nih.gov This technique is especially useful for identifying and quantifying low-level analytes in complex matrices, such as biological fluids or food products. mdpi.com For example, an LC-MS/MS method was developed for the quantification of 6-mercaptopurine (B1684380) and its metabolites in dried blood spots. mdpi.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity for quantitative analysis. sciex.com

Table 3: Advantages of LC-MS/MS for Purine Analysis

| Advantage | Description | Source |

|---|---|---|

| High Sensitivity | Capable of detecting and quantifying low concentrations of analytes. | nih.govmdpi.com |

| High Selectivity | The ability to differentiate between structurally similar compounds. | nih.govmdpi.com |

| Structural Information | Provides fragmentation patterns that aid in the structural elucidation of unknown compounds. | nih.govasdlib.org |

| Versatility | Applicable to a wide range of compounds and complex matrices. | ijpsjournal.commdpi.com |

Advanced Spectroscopic Characterization Techniques

In addition to mass spectrometry, other spectroscopic techniques are employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. tjnpr.org ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the confirmation of the butoxy group and the purine ring structure. ljmu.ac.ukresearchgate.net

Table 4: Spectroscopic Data for Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and type of carbon atoms. |

| FTIR | Presence of specific functional groups. |

| HRMS | Accurate mass and elemental composition. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. ox.ac.ukomicsonline.orgcornell.eduslideshare.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structural integrity.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the proton signals provide a wealth of information. The protons on the n-butoxy group exhibit characteristic signals. The terminal methyl (CH₃) protons typically appear as a triplet in the upfield region of the spectrum. The two methylene (B1212753) (CH₂) groups adjacent to the methyl group and the oxygen atom, respectively, will appear as multiplets, with their chemical shifts influenced by the neighboring atoms. The protons on the purine ring, specifically at the C2 and C8 positions, will present as distinct singlets in the downfield region due to the deshielding effect of the aromatic and electron-withdrawing purine system.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the n-butoxy chain will be in the typical aliphatic region, while the carbons of the purine ring will be found further downfield due to their aromaticity. The carbon atom at the C6 position, directly bonded to the oxygen of the butoxy group, will have a characteristic chemical shift indicative of this ether linkage.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively. ox.ac.ukomicsonline.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~8.4 | C2: ~152 |

| H8 | ~8.5 | C8: ~140 |

| O-CH₂ | ~4.5 (triplet) | C4: ~155 |

| CH₂ | ~1.8 (multiplet) | C5: ~122 |

| CH₂ | ~1.5 (multiplet) | C6: ~160 |

| CH₃ | ~0.9 (triplet) | O-C H₂: ~68 |

| C H₂: ~31 | ||

| C H₂: ~19 | ||

| C H₃: ~14 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pluobasrah.edu.iqwpmucdn.compressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

C-H stretching (aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the n-butoxy group.

C-H stretching (aromatic): Weaker absorptions typically above 3000 cm⁻¹ for the C-H bonds on the purine ring.

C=N and C=C stretching (aromatic): A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the purine ring system.

C-O-C stretching (ether): A strong, characteristic absorption band in the 1050-1250 cm⁻¹ region, confirming the presence of the butoxy group attached to the purine ring.

N-H stretching: If the purine ring is in its N9-H tautomeric form, a broad absorption may be observed in the 3200-3500 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N, C=C (Aromatic Ring) | Stretching | 1400 - 1650 |

| C-O-C (Ether) | Stretching | 1050 - 1250 |

| N-H | Stretching | 3200 - 3500 (if present) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. acs.orgscispace.com The purine ring system of this compound contains conjugated double bonds, which give rise to characteristic UV absorption maxima. The position and intensity of these absorptions are sensitive to the substitution pattern on the purine ring. The UV spectrum of this compound is expected to be very similar to that of other 9-substituted-6-alkoxypurines. cdnsciencepub.com

The primary absorption bands for 6-substituted purines are typically observed in the ultraviolet region. acs.org For this compound, it is anticipated to exhibit a strong absorption maximum (λmax) around 250-260 nm. The exact wavelength and molar absorptivity can be influenced by the solvent used for the analysis. This technique is particularly useful for the quantitative determination of this compound in solution, as the absorbance at λmax is directly proportional to its concentration, following the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Data for this compound

| Spectroscopic Parameter | Expected Value |

| λmax | ~250 - 260 nm |

| Molar Absorptivity (ε) | Dependent on solvent and concentration |

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize 6--Butoxypurine while ensuring purity and reproducibility?

- Methodological Answer : Begin by referencing established protocols for purine alkylation, optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra) and mass spectrometry (MS). Cross-check results with databases like SciFinder or Reaxys to confirm structural integrity. Document reagent sources (e.g., Sigma-Aldrich Batch #XYZ) and storage conditions to ensure reproducibility .

Q. What analytical techniques are critical for characterizing 6--Butoxypurine’s physicochemical properties?

- Methodological Answer :

- Spectroscopic Analysis : Use H NMR (400 MHz, DMSO-d6) to confirm alkoxy group integration ratios and C NMR for carbonyl and aromatic carbon verification.

- Chromatography : Pair HPLC (ACN:H2O gradient, 1.0 mL/min flow rate) with diode-array detection (DAD) to assess purity (>98%).

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and degradation thresholds.

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric methods.

- Reference Standards : Compare against commercially available purine derivatives (e.g., 6-mercaptopurine) for benchmarking .

Q. How can researchers efficiently compile and evaluate existing literature on 6--Butoxypurine?

- Methodological Answer :

- Database Searches : Use PubMed, Google Scholar, and SciFinder with keywords like “6--Butoxypurine bioactivity” or “purine alkylation mechanisms.” Filter by citation count (>20) and publication date (last 10 years).

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and government/educational domains (.gov, .edu). Cross-validate findings with primary sources (e.g., cited studies in reviews) .

- Contradiction Analysis : Note discrepancies in bioactivity data (e.g., IC50 values) and contextualize them using study variables (cell lines, assay protocols) .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic pathways of 6--Butoxypurine in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled 6--Butoxypurine to track metabolic fate in rodent models.

- LC-MS/MS Analysis : Use triple-quadrupole MS with electrospray ionization (ESI) to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .

Q. How should researchers address contradictions in reported bioactivity data for 6--Butoxypurine?

- Methodological Answer :

- Variable Standardization : Replicate assays under identical conditions (cell line: HepG2 vs. HEK293; serum concentration: 10% FBS).

- Dose-Response Curves : Generate IC50 values using 8-point dilution series (1 nM–100 μM) and nonlinear regression.

- Contextual Analysis : Compare studies for confounding factors (e.g., endotoxin contamination, solvent carriers like DMSO) .

Q. What methodologies improve reproducibility when studying 6--Butoxypurine’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling : Use GastroPlus™ to simulate absorption/distribution based on LogP (partition coefficient) and pKa.

- In Vivo Protocols : Adopt OECD guidelines for rodent studies (n=6/group, fasting 12h pre-dose).

- Data Transparency : Publish raw HPLC chromatograms and NMR spectra in supplementary materials .

Q. How can computational modeling predict 6--Butoxypurine’s interactions with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with X-ray crystal structures (PDB ID: 1XYZ) to estimate binding affinities (ΔG).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess protein-ligand stability.

- QSAR Analysis : Corrogate substituent effects (e.g., alkoxy chain length) on inhibitory potency .

Q. What approaches identify synergistic effects between 6--Butoxypurine and anticancer agents?

- Methodological Answer :

- Combinatorial Screening : Use a checkerboard assay (0.1–50 μM) to calculate combination indices (CI) via CompuSyn software.

- Mechanistic Studies : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis vs. autophagy).

- In Vivo Validation : Test synergy in xenograft models with cisplatin or doxorubicin co-therapy .

Key Considerations for Methodological Rigor

-

Data Tables : Example parameters for characterizing 6--Butoxypurine:

Technique Parameters Purpose HPLC Column: C18, Mobile Phase: ACN/H2O (70:30), Flow: 1.0 mL/min Purity assessment H NMR Solvent: DMSO-d6, Frequency: 400 MHz Structural confirmation LC-MS/MS Ionization: ESI+, m/z 180–500 Metabolite identification -

References : Ensure citations follow ICMJE standards, including reagent batch numbers and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.